molecular formula C24H20ClNO4S2 B11128884 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B11128884
M. Wt: 486.0 g/mol
InChI Key: WBBGXCBHZZOJNF-DWVIGKKNSA-N
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Description

The compound “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, a phenyl group, and a chlorophenyl prop-2-enoate moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The oxolan-2-ylmethyl group is introduced via alkylation reactions, and the phenyl and chlorophenyl prop-2-enoate moieties are attached through esterification and condensation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The phenyl and chlorophenyl groups may enhance binding affinity and specificity, leading to the activation or inhibition of particular biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.

    Phenylpropanoates: Compounds with similar phenyl and prop-2-enoate moieties but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone core with oxolan-2-ylmethyl, phenyl, and chlorophenyl prop-2-enoate groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20ClNO4S2

Molecular Weight

486.0 g/mol

IUPAC Name

[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C24H20ClNO4S2/c25-18-8-3-16(4-9-18)7-12-22(27)30-19-10-5-17(6-11-19)14-21-23(28)26(24(31)32-21)15-20-2-1-13-29-20/h3-12,14,20H,1-2,13,15H2/b12-7+,21-14-

InChI Key

WBBGXCBHZZOJNF-DWVIGKKNSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=C(C=C4)Cl)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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